3-Pentanone

Solvent Selection Liquid-Liquid Extraction Aqueous-Organic Partitioning

Specify 3-Pentanone for superior performance in vitamin E/Oseltamivir synthesis and Buchwald-Hartwig aminations (yield increase from <12% to 60-100%). Its symmetrical structure & polarity provide a distinct advantage over 2-pentanone or acetone. TSCA/REACH compliant.

Molecular Formula C5H10O
CH3CH2COCH2CH3
C5H10O
Molecular Weight 86.13 g/mol
CAS No. 96-22-0
Cat. No. B124093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pentanone
CAS96-22-0
SynonymsDEK;  Diethyl Ketone;  Dimethylacetone;  Ethyl Ketone;  Metacetone;  Methacetone;  NSC 8653;  Propione;  ZED 2EK
Molecular FormulaC5H10O
CH3CH2COCH2CH3
C5H10O
Molecular Weight86.13 g/mol
Structural Identifiers
SMILESCCC(=O)CC
InChIInChI=1S/C5H10O/c1-3-5(6)4-2/h3-4H2,1-2H3
InChIKeyFDPIMTJIUBPUKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility5 % (NIOSH, 2016)
0.56 M
45.9 mg/mL at 25 °C
Miscible with ethanol, ether;  soluble in carbon tetrachloride
In water, 47,000 mg/L at 20 °C;  38,000 mg/L at 100 °C
In water, 4.589X10+4 mg/L at 25 °C
Solubility in water: moderate
5%

Structure & Identifiers


Interactive Chemical Structure Model





3-Pentanone (CAS 96-22-0) Procurement Guide: Symmetrical C5 Ketone for Specialized Solvent and Synthesis Applications


3-Pentanone (diethyl ketone, CAS 96-22-0) is a symmetrical dialkyl ketone with the molecular formula C₅H₁₀O and molecular weight 86.13 g/mol . It is a colorless liquid with an acetone-like odor, a boiling point of approximately 101–102°C, a density of 0.81 g/cm³, and a water solubility of 35–50 g/L at 20–25°C [1]. As a C5 ketone, it occupies an intermediate position between lower ketones such as acetone and methyl ethyl ketone and higher aliphatic ketones, offering a distinct balance of volatility, polarity (relative polarity 0.265), and organic solvent miscibility that underpins its specific industrial utility .

3-Pentanone Procurement Rationale: Why Generic C5 Ketone Substitution Introduces Performance and Compliance Risk


Substituting 3-pentanone with other C5 ketone isomers such as 2-pentanone or with lower ketones such as acetone or methyl ethyl ketone is not a straightforward interchange. The symmetrical carbonyl placement in 3-pentanone confers distinct physicochemical properties—including different water solubility, vapor pressure, and polarity—that directly impact solvent behavior, extraction efficiency, and reaction selectivity [1]. Furthermore, 3-pentanone exhibits specific catalytic activation behavior in cross-coupling reactions and a defined regulatory profile under TSCA and REACH that are not automatically transferable to analogs [2][3]. The following quantitative evidence demonstrates where 3-pentanone's performance diverges measurably from that of its closest comparators, justifying its specification in procurement decisions.

3-Pentanone Quantitative Differentiation: Direct Comparative Data Against Acetone, 2-Pentanone, and MEK


Water Solubility Differential: 3-Pentanone vs. 2-Pentanone vs. Acetone

At 25°C, 3-pentanone exhibits a water solubility of 43 mg/mL, which is 6.5% lower than that of its isomer 2-pentanone (46 mg/mL) and substantially lower than the complete miscibility of acetone [1]. This differential aqueous affinity is critical in applications where controlled water partitioning is required, as 3-pentanone will partition more strongly into organic phases compared to 2-pentanone under identical conditions. The magnitude of this difference (3 mg/mL) can influence extraction yields and phase separation kinetics in industrial solvent recovery operations.

Solvent Selection Liquid-Liquid Extraction Aqueous-Organic Partitioning

Phosphoric Acid Extraction Capability: 3-Pentanone vs. Isoamyl Alcohol

In the purification of wet process phosphoric acid (WPA), 3-pentanone demonstrates extraction behavior for impurities (Fe, Al, Mg, SO₄²⁻, F⁻) that is reported to be very similar to that of isoamyl alcohol, a benchmark solvent in this application [1]. While direct quantitative distribution coefficients are not fully disclosed in the abstract, the study establishes that 3-pentanone's purification capability is comparable to a higher-molecular-weight alcohol solvent, offering a potentially more cost-effective or process-compatible alternative without sacrificing extraction performance. The work further identifies a correlation between total impurities extracted and the amount of water plus phosphoric acid in the organic phase, allowing predictive modeling of 3-pentanone's behavior [1].

Phosphoric Acid Purification Solvent Extraction Industrial Separations

Catalytic Activation in Buchwald-Hartwig Amination: 3-Pentanone as a Reaction Enabler

In palladium-catalyzed Buchwald-Hartwig amination using PEPPSI-IPr catalyst, the addition of 3-pentanone as a ketone activator dramatically improves reaction yields. Without 3-pentanone, yields range from only 3% to 12%; with 3-pentanone present, yields increase to between 60% and 100% across a range of aryl bromide substrates [1]. This represents a yield enhancement of up to 97 percentage points (from 3% to 100%), directly attributable to the specific ketone activator. The study further demonstrates that the reaction tolerates both sterically hindered and electronically modified substrates, with electron-rich substrates affording the highest yields [1].

Cross-Coupling Catalysis Palladium Catalysis Amination Reactions

Baeyer-Villiger Oxidation Energetics: 3-Pentanone vs. Acetone

DFT calculations of the Baeyer-Villiger oxidation with performic acid reveal that 3-pentanone reacts via the lowest-energy transition state among all ketone substrates examined, including acetone [1]. The additional alkyl group on 3-pentanone exerts an accelerating effect on the reaction, lowering the activation barrier for the rate-determining first transition state [1]. While explicit energy differences relative to acetone are not reported numerically in the abstract, the study establishes that pentanone is the most reactive substrate in the computational series, with the second transition state also being lowest for pentanone, illustrating the kinetic advantage conferred by the C5 symmetrical structure [1].

Computational Chemistry Reaction Kinetics Oxidation

Regulatory Compliance: TSCA and REACH Listing Status

3-Pentanone (CAS 96-22-0) is listed on the United States TSCA Inventory and is registered under EU REACH, complying with CLP Regulation (1272/2008/EC) [1][2]. The compound carries harmonized classification as Flam. Liq. 2 (H225: Highly flammable liquid and vapour), STOT SE 3 (H335: May cause respiratory irritation), and STOT SE 3 (H336: May cause drowsiness or dizziness) [3]. OSHA has established a permissible exposure limit (PEL) of 200 ppm TWA (705 mg/m³) [1]. This defined and harmonized regulatory profile reduces compliance uncertainty for industrial users compared to less-characterized ketone analogs that may lack full inventory listings or carry divergent hazard classifications.

Regulatory Compliance Procurement TSCA REACH

Distribution Coefficient and Separation Factor in Ternary LLE Systems

In ternary liquid-liquid equilibrium (LLE) studies at 308.2 K and 101.3 kPa, 3-pentanone extraction from aqueous solutions using various organic extractants (methyl tert-butyl ether, 2-ethyl-1-hexanol, o-xylene, ethyl acetate) was characterized by distribution coefficients (D) and separation factors (S) [1]. The experimental data, validated by Hand and Bachman equations with linear coefficients (R²) ≥0.99, provide quantitative parameters for designing extraction processes to recover high-purity 3-pentanone from aqueous streams [1]. UNIQUAC and NRTL thermodynamic models regressed the data with RMSD ≤0.4%, enabling predictive process simulation [1]. These parameters are specific to 3-pentanone and cannot be directly applied to other ketones without experimental validation.

Liquid-Liquid Equilibrium Extraction Thermodynamic Modeling

Optimal Procurement Scenarios for 3-Pentanone Based on Quantitative Differentiation Evidence


Industrial Solvent for Paints and Coatings Requiring Moderate Water Affinity

3-Pentanone's water solubility of 43–50 g/L positions it as a solvent with intermediate hydrophilicity—more water-compatible than higher ketones but less miscible than acetone . This property is leveraged in paint and coating formulations where controlled water partitioning aids film formation without causing excessive solvent loss to aqueous phases. Its TSCA and REACH compliance further supports industrial-scale procurement [1][2].

Precursor in Vitamin E and Pharmaceutical Intermediate Synthesis

3-Pentanone serves as a key starting material in the industrial synthesis of vitamin E and the antiviral drug Oseltamivir (Tamiflu) . The symmetrical dialkyl ketone structure provides a versatile scaffold for Knoevenagel condensation and other carbon-carbon bond-forming reactions. Procurement of high-purity (≥99%) material is essential for achieving the yields required in multistep pharmaceutical manufacturing [1].

Catalyst Activator in Palladium-Catalyzed Cross-Coupling Reactions

As demonstrated in the Buchwald-Hartwig amination study, 3-pentanone functions as a critical activator that increases reaction yields from <12% to 60–100% . Research laboratories and pharmaceutical process development groups engaged in Pd-catalyzed C–N bond formation should specify 3-pentanone as a reaction component, not merely as a solvent, to achieve synthetically viable conversions. The effect is specific to the ketone identity and cannot be assumed for other carbonyl compounds.

Extraction Solvent for Wet Process Phosphoric Acid Purification

3-Pentanone demonstrates purification capability comparable to isoamyl alcohol in removing metal and anionic impurities from wet process phosphoric acid . For fertilizer and industrial phosphate producers, 3-Pentanone offers a validated solvent alternative that may present advantages in cost, availability, or downstream solvent recovery relative to higher alcohols. The predictive correlation established in the study allows for process optimization without extensive additional experimentation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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